

The Toxicological Profile of Stearoxypropyl Dimethylamine: An In-depth Technical Guide

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Compound of Interest		
Compound Name:	Stearoxypropyl dimethylamine	
Cat. No.:	B093239	Get Quote

Disclaimer: This technical guide addresses the potential toxicological profile of **Stearoxypropyl dimethylamine**. It is critical to note that publicly available toxicological data for this specific compound is exceedingly limited. To provide a comprehensive overview for researchers, scientists, and drug development professionals, this document includes extensive data on a structurally related compound, Stearamidopropyl dimethylamine. While these molecules share similarities, their toxicological profiles may differ significantly. The information on Stearamidopropyl dimethylamine is presented for comparative and informational purposes and should not be directly extrapolated to **Stearoxypropyl dimethylamine** without independent verification.

Executive Summary

Stearoxypropyl dimethylamine is a chemical compound for which a comprehensive toxicological assessment is not readily available in the public domain. Preliminary hazard classifications from regulatory bodies indicate potential for skin and eye damage, as well as aquatic toxicity. In contrast, the related compound, Stearamidopropyl dimethylamine, has undergone more extensive toxicological evaluation. Studies on Stearamidopropyl dimethylamine have assessed its acute toxicity, irritation and sensitization potential, genotoxicity, and reproductive and developmental toxicity. This guide synthesizes the available information on both compounds, with a clear distinction between the two, to inform on potential hazards and guide future research and safety assessments.

Chemical Identity



Compound	CAS Number	Molecular Formula	Structure
Stearoxypropyl dimethylamine	17517-01-0	C23H49NO	(Structure not readily available for direct display)
Stearamidopropyl dimethylamine	7651-02-7	C23H48N2O	(Structure not readily available for direct display)

Toxicological Profile of Stearoxypropyl Dimethylamine

The available toxicological information for **Stearoxypropyl dimethylamine** is primarily derived from hazard classifications under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

3.1 Hazard Classification

According to PubChem, **Stearoxypropyl dimethylamine** is associated with the following GHS hazard statements:

- H290: May be corrosive to metals.
- H314: Causes severe skin burns and eye damage.
- H318: Causes serious eye damage.
- H400: Very toxic to aquatic life.
- H410: Very toxic to aquatic life with long lasting effects.

These classifications suggest that **Stearoxypropyl dimethylamine** is a corrosive substance with significant potential for causing local tissue damage upon contact and poses a considerable environmental hazard. However, detailed in vivo or in vitro study reports to support these classifications are not readily available in the public literature.



Toxicological Profile of Stearamidopropyl Dimethylamine

The following sections detail the toxicological data available for Stearamidopropyl dimethylamine. It is imperative to reiterate that this data is not directly applicable to **Stearoxypropyl dimethylamine**.

4.1 Acute Toxicity

Studies on the acute toxicity of Stearamidopropyl dimethylamine have been conducted via the oral route. The oral LD50 in rats was determined to be greater than 2000 mg/kg body weight, suggesting low acute oral toxicity.[1]

Table 1: Acute Oral Toxicity of Stearamidopropyl Dimethylamine

Species	Route	LD50	Reference
Rat (Wistar)	Oral	> 2000 mg/kg bw	[1]

4.2 Irritation and Sensitization

Skin Irritation: Dermal irritation studies on Stearamidopropyl dimethylamine have generally shown it to be non-irritating to skin in animal studies, even at high concentrations.[1] However, some studies on related fatty acid amidopropyl dimethylamines have indicated a potential for mild to moderate skin irritation under certain conditions.

Eye Irritation: Ocular irritation studies have produced mixed results. While many studies report no to minimal irritation, one study found severe ocular irritation when tested at 100% in rabbit eyes.[1][2] Low concentrations (0.6%) have also been reported to be severely irritating to the eyes of rabbits.[3]

Skin Sensitization: Stearamidopropyl dimethylamine and other fatty acid amidopropyl dimethylamines are considered potential dermal sensitizers.[2] This sensitization potential may be partly attributed to the presence of the impurity 3,3-dimethylaminopropylamine (DMAPA).[2] The Cosmetic Ingredient Review (CIR) Expert Panel concluded that these ingredients are safe for use in cosmetics when formulated to be non-sensitizing.[1][4]



4.3 Genotoxicity

Stearamidopropyl dimethylamine has been evaluated for its genotoxic potential in multiple assays.

- Ames Test (Bacterial Reverse Mutation Assay): Stearamidopropyl dimethylamine was found to be non-mutagenic in S. typhimurium and E. coli strains, both with and without metabolic activation.[1]
- In vitro Chromosome Aberration Test: In a study using human peripheral blood lymphocytes, Stearamidopropyl dimethylamine did not induce a significant increase in chromosomal aberrations, with or without metabolic activation.[1]
- Mouse Lymphoma Assay: The compound was not mutagenic in the mouse lymphoma
 L5178Y TK+/- cell mutation assay.[1]

Based on these results, Stearamidopropyl dimethylamine is not considered to be genotoxic.[5]

Table 2: Genotoxicity Studies on Stearamidopropyl Dimethylamine

Assay	Test System	Concentration/ Dose	Result	Reference
Ames Test	S. typhimurium & E. coli	Up to 5000 μ g/plate	Negative	[1]
Chromosome Aberration	Human Lymphocytes	Up to 25 μg/ml	Negative	[1]
Mouse Lymphoma	L5178Y TK+/- cells	0.003 to 60 μg/ml	Negative	[1]

4.4 Carcinogenicity

No carcinogenicity studies on Stearamidopropyl dimethylamine or other fatty acid amidopropyl dimethylamines were found in the reviewed literature.[1][5]

4.5 Reproductive and Developmental Toxicity



A reproduction and developmental toxicity screening study was conducted on Stearamidopropyl dimethylamine in Wistar rats according to OECD Guideline 421. The No-Observed-Adverse-Effect Level (NOAEL) for parental systemic toxicity and for reproductive and developmental toxicity was determined to be 200 mg/kg body weight/day, the highest dose tested.[1]

Table 3: Reproductive and Developmental Toxicity of Stearamidopropyl Dimethylamine

Species	Study Type	NOAEL	Reference
Rat (Wistar)	OECD 421	200 mg/kg bw/day	[1]

Experimental Protocols

The following are descriptions of the methodologies for key toxicological experiments, based on OECD guidelines, which are relevant to the assessment of compounds like **Stearoxypropyl dimethylamine** and Stearamidopropyl dimethylamine.

5.1 Acute Dermal Irritation/Corrosion (OECD 404)

This test is designed to assess the potential of a substance to cause skin irritation or corrosion.

- Test System: Typically, the albino rabbit is used.
- Procedure: A small area of the animal's skin is clipped free of fur. The test substance (0.5 g for solids or 0.5 mL for liquids) is applied to the skin under a gauze patch. The exposure period is typically 4 hours. After exposure, the patch and any residual test substance are removed.
- Observations: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The observations are scored, and the potential for irritation is classified based on the severity and reversibility of the observed effects.
- 5.2 Acute Eye Irritation/Corrosion (OECD 405)

This test evaluates the potential of a substance to cause eye irritation or corrosion.



- Test System: The albino rabbit is the recommended species.
- Procedure: A single dose of the test substance (0.1 mL for liquids or not more than 0.1 g for solids) is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.
- Observations: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after instillation. The severity of the lesions is scored to determine the irritation potential.

5.3 Skin Sensitization (OECD 406 - Guinea Pig Maximization Test)

This test is used to determine if a substance can cause skin sensitization (allergic contact dermatitis).

- Test System: The guinea pig is the animal model used.
- Procedure: The test consists of two phases: induction and challenge.
 - Induction Phase: The animals are initially exposed to the test substance through intradermal injections, with and without an adjuvant (Freund's Complete Adjuvant) to enhance the immune response, followed by a topical application.
 - Challenge Phase: After a rest period of 10-14 days, the animals are challenged with a topical application of the test substance.
- Observations: The skin reaction at the challenge site is observed at 24 and 48 hours after
 the challenge application and scored for erythema and edema. A substance is classified as a
 sensitizer if a significantly higher proportion of test animals show a positive reaction
 compared to a control group.

5.4 Bacterial Reverse Mutation Test (OECD 471 - Ames Test)

This in vitro test is used to detect gene mutations.

• Test System: Strains of Salmonella typhimurium and Escherichia coli that have been mutated to require a specific amino acid (e.g., histidine for Salmonella) for growth are used.



- Procedure: The bacterial strains are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 mix, derived from rat liver enzymes).
 The mixture is plated on a minimal agar medium that lacks the required amino acid.
- Observations: If the test substance is a mutagen, it will cause a reverse mutation in the bacteria, allowing them to synthesize the necessary amino acid and form visible colonies.
 The number of revertant colonies is counted, and a substance is considered mutagenic if it causes a dose-dependent increase in the number of revertants compared to a negative control.

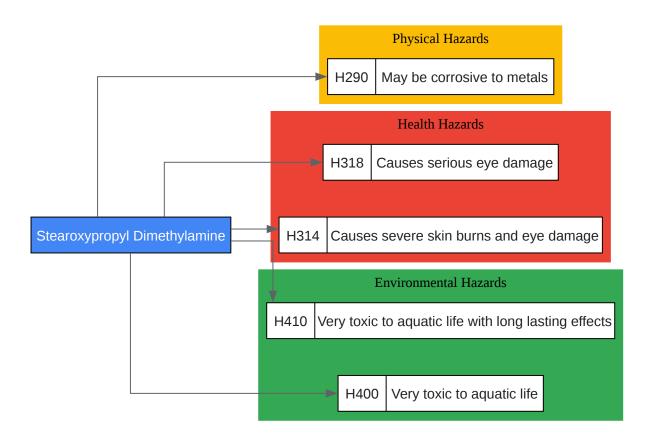
5.5 In Vitro Mammalian Chromosome Aberration Test (OECD 473)

This in vitro test identifies substances that cause structural chromosome aberrations in cultured mammalian cells.

- Test System: Established cell lines (e.g., Chinese Hamster Ovary cells) or primary cell cultures (e.g., human peripheral blood lymphocytes) are used.
- Procedure: Cell cultures are exposed to the test substance at several concentrations, with and without metabolic activation. The cells are then treated with a substance that arrests them in metaphase.
- Observations: The chromosomes are harvested, stained, and examined under a microscope
 for structural abnormalities such as breaks, gaps, and exchanges. A substance is considered
 clastogenic if it produces a statistically significant, dose-dependent increase in the number of
 cells with chromosomal aberrations.

Visualizations

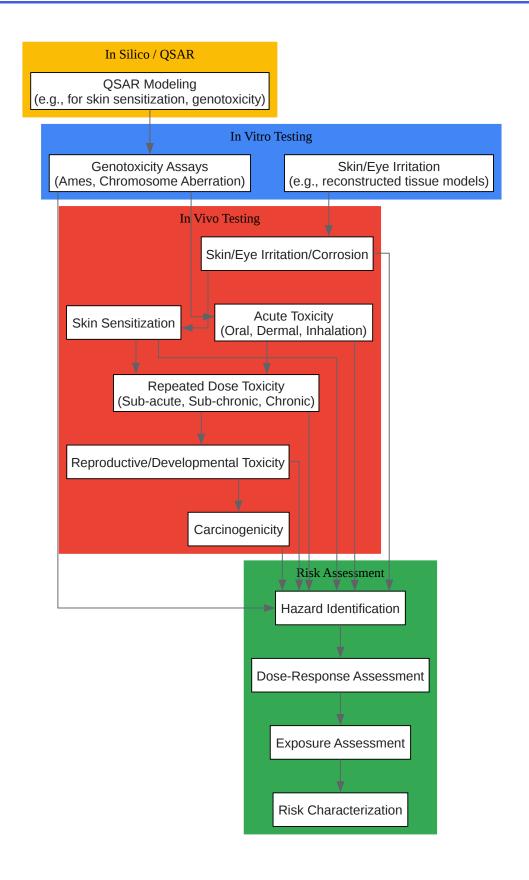




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Caption: GHS Hazard Classifications for Stearoxypropyl dimethylamine.





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Caption: General Workflow for Toxicological Assessment of a Chemical Substance.



Conclusion

The toxicological profile of **Stearoxypropyl dimethylamine** remains largely uncharacterized in publicly accessible literature. The available GHS hazard classifications point towards a potential for severe skin and eye damage, as well as significant aquatic toxicity, warranting a cautious approach in its handling and use.

In contrast, the structurally related compound, Stearamidopropyl dimethylamine, has been more thoroughly investigated. The available data suggests it has low acute oral toxicity, is not genotoxic, and does not pose a significant risk for reproductive or developmental toxicity at the doses tested. However, it is considered a potential skin sensitizer, and its potential for eye irritation is a point of concern, with some conflicting reports.

For professionals in research and drug development, the lack of data on **Stearoxypropyl dimethylamine** underscores the need for comprehensive toxicological testing to establish a reliable safety profile before its use in any application with potential for human or environmental exposure. The data on Stearamidopropyl dimethylamine can serve as a preliminary guide for identifying potential areas of toxicological concern that may warrant investigation for **Stearoxypropyl dimethylamine**, but it is not a substitute for compound-specific safety evaluation.

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